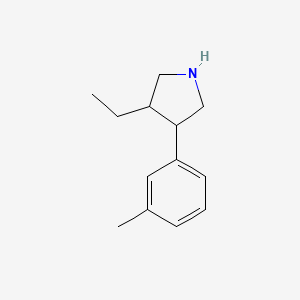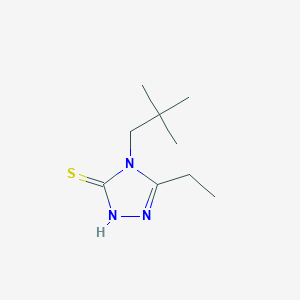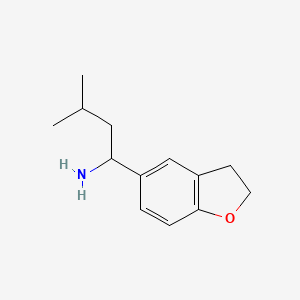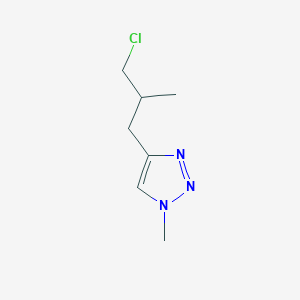![molecular formula C14H19BrO B13223715 ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13223715.png)
({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene: is an organic compound with the molecular formula C14H19BrO. This compound features a benzene ring substituted with a propoxy group, which is further substituted with a cyclopropyl group containing a bromomethyl substituent. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized via the reaction of an alkene with a carbene precursor.
Bromomethylation: The cyclopropyl group is then bromomethylated using bromine or other brominating agents.
Attachment to Benzene Ring: The bromomethylcyclopropyl group is then attached to the benzene ring through a nucleophilic substitution reaction involving a propoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted cyclopropyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction typically yields the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that interact with specific biological targets.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Agrochemicals: The compound may find applications in the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism by which ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
- ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene
- ({3-[1-(Iodomethyl)cyclopropyl]propoxy}methyl)benzene
- ({3-[1-(Hydroxymethyl)cyclopropyl]propoxy}methyl)benzene
Comparison:
- Reactivity: The bromomethyl derivative is generally more reactive than its chloromethyl and iodomethyl counterparts due to the nature of the bromine atom.
- Applications: While all these compounds can be used as synthetic intermediates, the specific applications may vary based on their reactivity and the nature of the substituents.
- Uniqueness: The presence of the bromomethyl group in ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene provides unique reactivity patterns, making it particularly useful in certain synthetic applications.
Eigenschaften
Molekularformel |
C14H19BrO |
|---|---|
Molekulargewicht |
283.20 g/mol |
IUPAC-Name |
3-[1-(bromomethyl)cyclopropyl]propoxymethylbenzene |
InChI |
InChI=1S/C14H19BrO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI-Schlüssel |
BJHITJGXDIVCAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCCOCC2=CC=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]cyclopropan-1-amine](/img/structure/B13223639.png)

![5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13223644.png)
![{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13223648.png)
![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B13223649.png)

![3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13223658.png)

![3-Amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B13223660.png)
amine](/img/structure/B13223675.png)

![4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13223688.png)
